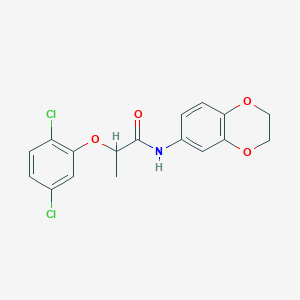

![molecular formula C17H21N3O2S B4581108 7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)

7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include N-alkylation, cycloaddition, and functional group transformations. For example, Zhao et al. (2009) developed an efficient method for preparing a closely related compound, demonstrating a pathway involving N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride followed by subsequent steps with an overall yield of 88% (Zhao et al., 2009).

Molecular Structure Analysis

Structural analysis of similar compounds reveals a complex interplay of planar and non-planar molecular segments, contributing to their chemical behavior. For instance, the indole ring system can be planar, whereas pyrrolidine and thiazole rings may adopt envelope and twist conformations, respectively, as observed in related structures (Selvanayagam et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include aminomethylation, as discussed by Mondal et al. (2017), highlighting the potential for functionalization at specific sites on the molecule to derive new compounds with varied properties (Mondal et al., 2017). These reactions are crucial for exploring the chemical space around such molecules for enhanced biological or physical properties.

Physical Properties Analysis

The physical properties, including thermal stability, optical and electrochemical characteristics, of related indole and carbazole derivatives have been explored. For instance, Simokaitiene et al. (2012) conducted a comparative study on the thermal, optical, electrochemical, and photoelectrical properties of indolo[3,2-b]carbazole derivatives, indicating a range of HOMO energy values and showcasing their electrochemical stability (Simokaitiene et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards cyclooxygenase enzymes, have been a focus for certain derivatives, with some compounds exhibiting selective COX-2 inhibition. Shi et al. (2012) synthesized and tested various derivatives for their COX-1 and COX-2 inhibition properties, finding compounds with moderate to good selective COX-2 inhibition (Shi et al., 2012).

Applications De Recherche Scientifique

Aminomethylation of Imidazoheterocycles

A study highlights a new aminomethylation reaction at C-3 of imidazopyridines with morpholine, indicating the protocol's potential for synthesizing aminomethylated derivatives under mild conditions, which could extend to the chemical class of the compound (Mondal et al., 2017).

COX-2 Inhibition for Pain and Inflammation

Research into 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, closely related compounds, demonstrates moderate to good selective COX-2 inhibition, suggesting a pathway to developing new pain and inflammation treatments (Shi et al., 2012).

Antioxidant Properties

Another study explores the antioxidant capabilities of similar indole derivatives, showing they protect erythrocytes and DNA from oxidative damage, hinting at the compound's potential for medical applications in combating oxidative stress (Zhao & Liu, 2009).

Antitumor and Tubulin Inhibition

Aminomethylated derivatives of indole, which share structural similarities with 7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole, are identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, suggesting potential use in cancer treatment (Romagnoli et al., 2008).

Adenosine A2A Receptor Antagonists

Further optimization of 7-methoxy-4-morpholino-benzothiazole derivatives has led to the discovery of compounds with potential as adenosine A2A receptor antagonists, showing promise for Parkinson's disease treatment due to good oral bioavailability and pharmacokinetic properties (Basu et al., 2017).

Propriétés

IUPAC Name |

4-[2-(7-methoxy-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-18-16-14-11-13(21-2)3-4-15(14)20(17(16)23-12)6-5-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHUTFNPGKBCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)N(C3=C2C=C(C=C3)OC)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-2-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4581033.png)

![1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4581040.png)

![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B4581067.png)

![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4581074.png)

![3-[(3-butyl-2-methyl-4-quinolinyl)thio]propanoic acid](/img/structure/B4581079.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4581088.png)

![N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4581092.png)

![2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)

![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)